molecular formula C9H11ClO3 B13258222 Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

Cat. No.: B13258222
M. Wt: 202.63 g/mol
InChI Key: CYRXICPWDFXWIQ-UHFFFAOYSA-N
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Description

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of furan, a heterocyclic organic compound, and contains a chloroethyl group and a carboxylate ester group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate typically involves the reaction of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid+methanolcatalystMethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate+water\text{5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid+methanolcatalyst​Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid.

    Reduction: Formation of 5-(1-chloroethyl)-2-methylfuran-3-methanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(1-chloroethyl)-2-furoate: Similar structure but lacks the methyl group at the 2-position.

    Ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 5-(1-bromoethyl)-2-methylfuran-3-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.

Uniqueness

Methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the chloroethyl and methyl ester groups allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

methyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C9H11ClO3/c1-5(10)8-4-7(6(2)13-8)9(11)12-3/h4-5H,1-3H3

InChI Key

CYRXICPWDFXWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(C)Cl)C(=O)OC

Origin of Product

United States

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